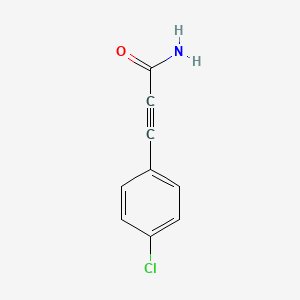
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with an ethanone group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the reaction of 6-methoxy-2-methylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where the pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The ethanone group may participate in hydrogen bonding or other interactions with target molecules, affecting the compound’s overall activity.
類似化合物との比較
2-Acetyl-6-methoxypyridine: Similar structure but lacks the methyl group at the 2nd position.
1-(6-Methoxy-2-pyridinyl)ethanone: Similar structure but lacks the methyl group at the 2nd position.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: Contains additional functional groups, making it more complex.
Uniqueness: 1-(6-Methoxy-2-methylpyridin-3-yl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and methyl groups on the pyridine ring, along with the ethanone group, provides a distinct chemical profile that can be leveraged in various applications.
特性
IUPAC Name |
1-(6-methoxy-2-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJJSVSMLGKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2758210.png)


![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)
![5-(methoxymethyl)-2-(piperazin-1-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one dihydrochloride](/img/structure/B2758214.png)

![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)
![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)
![5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2758223.png)
![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)
![(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2758226.png)

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)

